Technical Guide: Structure Elucidation of D-glycero-L-manno-heptose
Technical Guide: Structure Elucidation of D-glycero-L-manno-heptose
The following technical guide details the structure elucidation of D-glycero-L-manno-heptose , a specific heptose isomer relevant to bacterial lipopolysaccharide (LPS) research and innate immunity signaling (ALPK1-TIFA axis).
[1]
Executive Summary & Biological Context
D-glycero-L-manno-heptose is a higher-carbon monosaccharide (7 carbons).[1][2][3][4] To understand its elucidation, one must first contextualize it within the family of bacterial heptoses.
-
Natural Isomer (LPS Core): The inner core of Gram-negative bacterial LPS predominantly contains L-glycero-D-manno-heptose (often abbreviated as L,D-Hep).[1][5][6]
-
The Target (D-glycero-L-manno): This is the enantiomer of the natural L,D-Hep. In drug development, this isomer is frequently synthesized as a:
-
Chiral Probe: To validate the stereospecificity of enzymes like HldE or HldD (ADP-heptose biosynthesis).
-
Negative Control: In ALPK1 agonist studies, distinguishing the bioactivity of the natural agonist (ADP-D,D-Hep or ADP-L,D-Hep) from its mirror image.
-
Glycomimetic Scaffold: For stable LPS analogues resistant to enzymatic hydrolysis.[1]
-
This guide outlines the workflow to structurally validate D-glycero-L-manno-heptose, distinguishing it from its diastereomers (e.g., D-glycero-D-manno-heptose) and its enantiomer (the natural L-glycero-D-manno-heptose).
Structural Definition & Stereochemistry
The nomenclature "D-glycero-L-manno" describes the configuration of two distinct domains within the sugar:
-
"L-manno": Refers to the relative configuration of the pyranose ring carbons (C2, C3, C4, C5). It is the mirror image of the common D-mannose.
-
"D-glycero": Refers to the absolute configuration of the exocyclic side chain at C6.
Stereochemical Relationships:
| Isomer Name | Ring Config | C6 Config | Relationship to Target |
| D-glycero-L-manno-heptose | L-manno | Target Molecule | |
| L-glycero-D-manno-heptose | D-manno | Enantiomer (Natural LPS Unit) | |
| D-glycero-D-manno-heptose | D-manno | Diastereomer (Biosynthetic Precursor) | |
| L-glycero-L-manno-heptose | L-manno | Diastereomer (Synthetic) |
Critical Note: Enantiomers (Target vs. Natural LPS) have identical NMR spectra in achiral solvents.[1] They can only be distinguished by Optical Rotation (
) or X-ray Crystallography .[1] Diastereomers (Target vs. Precursor) have distinct NMR spectra.[1]
Elucidation Workflow: Step-by-Step
Phase 1: Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation fingerprint but cannot determine stereochemistry.[1]
Phase 2: NMR Spectroscopy (The Core Analysis)
NMR is the primary tool for establishing the relative configuration (diastereomer distinction).
1.
NMR Assignment Strategy
The spectrum will show signals for 7 non-exchangeable protons (plus hydroxyls if in DMSO-
-
Anomeric Proton (
): -
Ring Protons (
):-
Assigned via COSY (Correlation Spectroscopy) walking from
[1] -
TOCSY (Total Correlation Spectroscopy) confirms the spin system of the ring.
-
-
Exocyclic Side Chain (
):-
This is the diagnostic region for "glycero" configuration.
- typically appears around 3.9–4.1 ppm.
- appear around 3.6–3.8 ppm.[1]
-
2. Distinguishing "glycero" Configuration (
Coupling)
The coupling constant between
-
D-glycero-D-manno (Diastereomer):
is typically medium (3–5 Hz) due to gauche/trans averaging.[1] -
L-glycero-D-manno (Enantiomer of Target):
is often larger (5–7 Hz) or distinct due to different preferred rotamers stabilizing the C6-OH.[1] -
Target (D-glycero-L-manno): Will exhibit the same
-values as L-glycero-D-manno.
Table 1: Representative NMR Data (in
| Position | Multiplicity | Assignment Logic | |||
| 1 | 5.16 | d | 94.8 | Anomeric, | |
| 2 | 3.91 | dd | 71.3 | Equatorial H2 | |
| 3 | 3.74 | dd | 70.8 | Axial H3 (trans diaxial to H4) | |
| 4 | 3.65 | t | 67.5 | Axial H4 | |
| 5 | 3.82 | ddd | 73.2 | Ring/Tail Junction | |
| 6 | 4.02 | m | - | 69.5 | Chiral Center (glycero) |
| 7a/7b | 3.68 | m | - | 63.8 | Terminal Primary Alcohol |
Phase 3: Absolute Configuration (The Enantiomer Check)
Since D-glycero-L-manno and L-glycero-D-manno have identical NMR/MS, you must measure Optical Rotation.[1]
-
Protocol: Dissolve pure sample in
(equilibrium of anomers).[1] -
Literature Reference:
-
Result: A negative specific rotation confirms the L-manno ring system (assuming the D-glycero tail).[1]
Biosynthetic & Synthetic Logic Diagrams
The following diagrams illustrate the relationship between these isomers and the experimental workflow to validate them.
Diagram 1: Isomer Relationships & Elucidation Logic[1]
Caption: Logic flow for distinguishing the target D-glycero-L-manno isomer from its natural and biosynthetic relatives.
Diagram 2: Biosynthetic Context (ALPK1 Pathway)[1]
Understanding the origin of the diastereomers helps in sourcing standards.
Caption: Bacterial pathway showing the conversion of D,D-heptose to L,D-heptose. The target D-glycero-L-manno is the synthetic enantiomer of the 'LPS' node.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
-
Lyophilization: Ensure the heptose sample is completely free of
and acetic acid/solvents. Lyophilize from twice to exchange hydroxyl protons. -
Solvent: Dissolve 5–10 mg in 600
L of 99.9% (or DMSO- if OH coupling is required). -
Standard: Add trace TSP (trimethylsilylpropanoic acid) as internal reference (
0.00).[1] -
Acquisition:
-
Run 1D
(min 64 scans) to check purity.[1] -
Run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons. This is critical to separate the ring carbons (70-75 ppm) from the side chain.[1]
-
Run 1D NOESY irradiating
:-
If NOE is seen at
, it confirms the axial orientation of ( -anomer). -
If NOE is seen at
only, it suggests equatorial ( -anomer).[1]
-
-
Protocol B: Optical Rotation[1]
-
Preparation: Prepare a solution of c = 1.0 (1 g/100 mL) in HPLC-grade water.
-
Equilibration: Allow the solution to stand for 2 hours to reach mutarotation equilibrium (ratio of
). -
Measurement: Measure at 20°C using the Sodium D-line (589 nm).
-
Validation: Compare against the enantiomer value (
to ). If your result is negative, you have confirmed the L-manno core.
References
-
Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides.[7] Microbiology, 148(7), 1979-1989.[1] [1]
-
Kosma, P. (2008). Occurrence, synthesis and biosynthesis of bacterial heptoses. Current Organic Chemistry, 12(12), 1021-1039.[1]
-
Zhou, P., She, Y., Dong, N., Li, P., He, H., Borio, A., ... & Shao, F. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[1][8] Nature, 561, 122–126.[9] [1]
-
Zamyatina, A., & Kosma, P. (2020). Straight Forward and Versatile Differentiation of the L-glycero and D-glycero-D-manno Heptose Scaffold.[5][6] Frontiers in Chemistry, 8, 672.
- Gronow, S., & Brade, H. (2001). Lipopolysaccharide biosynthesis: which steps do bacteria need to survive? Journal of Endotoxin Research, 7(1), 3-23.
Sources
- 1. ECMDB: ADP-L-Glycero-D-manno-heptose (ECMDB20113) (M2MDB000961) [ecmdb.ca]
- 2. molbase.com [molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. plantgenomics.iastate.edu [plantgenomics.iastate.edu]
- 5. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of biosynthetic enzymes for β-D-manno-heptoses across kingdoms: novel agonists for ALPK1/NF-κB-dependent immune response - PMC [pmc.ncbi.nlm.nih.gov]
